Human ROMK1 (Kir1.1) Thallium Flux Potency Positioning
The compound demonstrates a specific tier of ROMK1 inhibitory activity that is intermediate among closely related patent analogs. In a thallium flux assay using human ROMK expressed in HEK293 cells, this compound's IC50 of 49 nM [1] places it between a more potent analog (US9751881, Example 3; IC50: 10 nM [2]) and a significantly less potent analog (US9073882, Example 95; IC50: 300 nM [3]). This mid-range potency is often associated with a favorable balance between on-target efficacy and potential off-target effects in the Merck ROMK program.
| Evidence Dimension | ROMK1 channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50: 49 nM |
| Comparator Or Baseline | US9751881 Ex.3 (a more potent oxalamide analog) with IC50: 10 nM; US9073882 Ex.95 (a less potent analog) with IC50: 300 nM |
| Quantified Difference | 4.9-fold less potent than the strongest analog, and 6.1-fold more potent than the weakest analog in this assay context. |
| Conditions | Human ROMK1 expressed in HEK293 cells, 30-minute incubation, thallium flux assay format |
Why This Matters
For researchers requiring a ROMK inhibitor with a precisely characterized and moderate potency for cellular mechanistic studies, this compound offers a specific, quantified activity point that avoids the potential saturation or cytotoxicity risks of the most potent analogs.
- [1] BindingDB entry for BDBM50391781, CHEMBL2146873::US9073882, 38. IC50: 49 nM. View Source
- [2] BindingDB entry for BDBM50121344, CHEMBL3622105::US9751881, Example 3. IC50: 10 nM. View Source
- [3] BindingDB entry for BDBM50391768, CHEMBL2146871::US9073882, 95. IC50: 300 nM. View Source
